molecular formula C8H10ClNO B1302048 2-(2-Chlorophenoxy)Ethylamine CAS No. 26378-53-0

2-(2-Chlorophenoxy)Ethylamine

Cat. No. B1302048
CAS RN: 26378-53-0
M. Wt: 171.62 g/mol
InChI Key: NAPNYPMMDVRKGM-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)Ethylamine is a chemical compound that has been studied for various applications, including its potential as a sigma receptor ligand, a monoamine oxidase inhibitor, and as a part of various synthetic pathways for producing novel organic molecules. The compound is characterized by the presence of a 2-chlorophenoxy group attached to an ethylamine moiety.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in several studies. For instance, a novel class of sigma ligands, which includes structures derived from high-affinity sigma receptor ligands, has been synthesized, demonstrating the potential for creating superpotent sigma ligands with subnanomolar affinity . Another study focused on the synthesis of a monoamine oxidase inhibitor, which showed potent inhibition both in vitro and in vivo, indicating the compound's effectiveness in increasing serotonin levels in the brain . Additionally, the synthesis of chiral amines as chiral auxiliaries for diastereoselective alkylation has been reported, showcasing the versatility of related compounds in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using various techniques, including X-ray diffraction. For example, the crystal structure of N-[2-(Chloromercuri)ethyl]diethylamine was elucidated, revealing a monoclinic space group and specific interatomic distances and angles . In another study, the crystal and molecular structure of two polymorphs of a related compound was analyzed, showing that the molecular geometries are consistent across polymorphs and that hydrogen bonding plays a significant role in the crystal packing .

Chemical Reactions Analysis

The reactivity of this compound-related compounds has been investigated in the context of various chemical reactions. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involved a reaction between the lithium salt of ethyl cyanoacetate and a specific chlorobenzohydroximoyl fluoride, leading to a compound that exists as the enamine tautomer in the solid state . Another study described the synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, which forms a six-membered ring with a boat conformation and features intra- and intermolecular hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds have been characterized through various analytical techniques. For example, a study on a novel ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate provided insights into its structure using FT-IR, NMR, and ESI-MS spectroscopic techniques, and its potential as an insect growth regulator was evaluated . Additionally, the antioxidant and antimicrobial activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were assessed, and its molecular structure was confirmed by X-ray diffraction studies .

Scientific Research Applications

Cholesterol Biosynthesis Inhibition

2-(2-Chlorophenoxy)Ethylamine and its derivatives have been identified as inhibitors of cholesterol biosynthesis in vitro. Specific amides of beta-(4-chlorophenoxy)-alpha-phenyl-ethylamines exhibited greater inhibitory activity than clofibrate, a known agent in lipid regulation (Rossi, Diamantini, & Pescador, 1989).

Monoamine Oxidase Inhibition

Compounds related to this compound have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with the breakdown of neurotransmitters. N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a compound in this category, showed potent MAO inhibition in vitro and increased serotonin levels in the brain (Fuller, 1968).

Plant Growth Regulation

Research has explored the impact of 2,4-dichlorophenoxyethylamine, a related compound, on plant growth. This compound was metabolized in pea and wheat tissues to various derivatives, influencing plant growth and development (Nash, Smith, & Wain, 1968).

Sigma Receptor Binding

N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, part of this chemical group, have been identified as having high affinity for sigma receptors. These receptors are involved in several physiological processes and the understanding of their role could lead to therapeutic advances (de Costa, Radesca, Di Paolo, & Bowen, 1992).

Synthesis of N-Substituted 1-Aminoindoles

An electrochemical method involving N-Substituted 2-(ortho-nitrosophenyl)ethylamines, a category including this compound, has been developed for synthesizing N-substituted 1-aminoindoles, important in various chemical syntheses (Frontana-Uribe, Moinet, & Toupet, 1999).

Metabolic Fate in Organisms

Studies have examined the metabolic fate of experimental MAO inhibitors like N-cyclopropyl-2-chlorophenoxyethylamine in animals and humans, revealing insights into how these compounds are processed and eliminated in biological systems (Sullivan, Billings, Fasola, & Mcmahon, 1971).

Safety and Hazards

2-(2-Chlorophenoxy)Ethylamine is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenoxy)Ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids, impacting overall protein metabolism. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods. In vivo studies have indicated that the compound may undergo metabolic degradation, leading to the formation of inactive metabolites. These temporal changes can impact the overall efficacy and duration of the compound’s effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific dosage levels. These findings highlight the importance of optimizing dosage regimens to achieve desired outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to various cellular compartments. For example, the compound may bind to plasma membrane transporters, enabling its entry into cells. Once inside, it can be transported to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. These transport and distribution mechanisms are crucial for the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may contain specific amino acid sequences that direct it to the nucleus, where it can interact with nuclear receptors and transcription factors. Alternatively, it may undergo post-translational modifications, such as phosphorylation or ubiquitination, that influence its localization and activity within the cell. These subcellular localization mechanisms are essential for the compound’s precise regulation of cellular processes .

properties

IUPAC Name

2-(2-chlorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPNYPMMDVRKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370946
Record name 2-(2-Chlorophenoxy)Ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26378-53-0
Record name 2-(2-Chlorophenoxy)Ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chlorophenoxy)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

21.0 grams (0.071 ml) of N-[2-(2-chlorophenoxy)ethyl]phthalimide and 3.55 grams (0.071 mol) of hydrazine hydrate are dissolved in 70 ml of moisture-free alcohol for heating and diffusing over 45 minutes. And stirred with 20 ml 18% HCl heat for diffusing over 1.0 hour. Upon cooling, after filtrating the extracted solids, 20% NaOH is added to alkalize. The mixed solution's organic layer is extracted with chloroform and filtrating the extracted solids with potassium carbonate solution. The generated product is filled into silica gel columns utilizing the ratio of ethyl acetate as the diluent; upon purification, 2-(2-chlorophenoxy) ethylamine is obtained.
Quantity
0.071 mL
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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